![molecular formula C18H14BrN5OS B2691036 2-(1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(4-bromophenyl)acetamide CAS No. 1359478-21-9](/img/structure/B2691036.png)
2-(1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(4-bromophenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(4-bromophenyl)acetamide is a useful research compound. Its molecular formula is C18H14BrN5OS and its molecular weight is 428.31. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Target of Action
The primary target of 2-(1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(4-bromophenyl)acetamide is DNA . This compound is known to intercalate DNA, which is a process where the compound inserts itself between the base pairs of the DNA helix .
Mode of Action
This compound interacts with its target, DNA, by intercalation . This interaction disrupts the normal structure and function of DNA, which can lead to the inhibition of DNA replication and transcription .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily those involved in DNA replication and transcription . The intercalation of this compound into DNA can disrupt these processes, leading to cell cycle arrest and apoptosis .
Pharmacokinetics
Molecular docking and in silico admet profiles suggest that this compound may have good binding affinity and potential druggability .
Result of Action
The molecular and cellular effects of this compound’s action include disruption of DNA structure, inhibition of DNA replication and transcription, cell cycle arrest, and induction of apoptosis . These effects can lead to the inhibition of cell growth and proliferation, particularly in cancer cells .
生物活性
The compound 2-(1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(4-bromophenyl)acetamide represents a novel addition to the class of [1,2,4]triazolo[4,3-a]quinoxaline derivatives. This class has garnered attention due to its diverse biological activities, including anticancer, antimicrobial, and anticonvulsant properties. The biological activity of this specific compound is of particular interest in the context of its potential therapeutic applications.
Synthesis and Structural Characterization
The synthesis of the compound typically involves a multi-step process starting from [1,2,4]triazolo[4,3-a]quinoxaline intermediates. The key steps include:
- Formation of Triazole Derivative : The initial reaction involves hydrazine derivatives and triethyl orthoformate to form the triazole framework.
- Substitution Reactions : Subsequent reactions involve bromination and coupling reactions to introduce the 4-bromophenyl group and thioether functionalities.
The final product is characterized using various spectroscopic techniques including IR, NMR, and mass spectrometry to confirm its structure and purity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds derived from the [1,2,4]triazolo[4,3-a]quinoxaline scaffold. For instance:
- Cytotoxicity Assays : The compound has shown significant cytotoxic effects against various cancer cell lines. In a study involving melanoma cell lines (A375), the compound demonstrated an EC50 value in the micromolar range (e.g., 365 nM for related compounds) .
- Mechanism of Action : The anticancer activity is often attributed to the ability of these compounds to induce apoptosis in cancer cells. For example, compounds with similar structures have been shown to increase pro-apoptotic markers (Bax) while decreasing anti-apoptotic markers (Bcl-2), leading to a favorable Bax/Bcl-2 ratio that promotes cell death .
Antimicrobial Activity
The compound's antimicrobial properties have also been explored:
- Screening for Antimicrobial Efficacy : Compounds within this class have exhibited significant antimicrobial activity against a range of pathogens. For example, derivatives were tested for minimum inhibitory concentrations (MIC) and showed promising results against both gram-positive and gram-negative bacteria .
Anticonvulsant Properties
Another area of interest is the anticonvulsant activity associated with triazoloquinoxaline derivatives:
- Pharmacological Evaluation : In studies using metrazol-induced convulsion models, certain derivatives demonstrated notable anticonvulsant effects compared to standard treatments . This suggests potential applications in epilepsy management.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of these compounds:
- Substituent Effects : Variations in substituents on the quinoxaline scaffold significantly influence biological activity. For instance, different amine groups have been shown to affect cytotoxicity levels; larger or bulkier groups generally reduce activity due to steric hindrance .
Data Tables
Activity Type | Cell Line/Pathogen | IC50/EC50 Values | Reference |
---|---|---|---|
Anticancer | A375 (Melanoma) | 365 nM | |
Antimicrobial | Various Bacteria | MIC values vary | |
Anticonvulsant | Metrazol model | Not specified |
Case Studies
Several studies have documented the efficacy of similar compounds:
- Study on VEGFR Inhibition : A related compound exhibited potent anti-VEGFR activity with an IC50 of 3.4 nM against HepG2 cell lines, highlighting its potential in cancer therapy through angiogenesis inhibition .
- Anticonvulsant Evaluation : In a systematic evaluation of triazoloquinoxaline derivatives for anticonvulsant properties, specific compounds showed superior efficacy compared to traditional drugs like phenobarbital .
科学的研究の応用
Anticancer Activity
Recent studies have identified derivatives of the triazoloquinoxaline framework as potential inhibitors of vascular endothelial growth factor receptor 2 (VEGFR-2), which is crucial for tumor angiogenesis. A specific derivative demonstrated potent anti-proliferative activity against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines, indicating its potential as an anticancer agent. The compound's mechanism involves the inhibition of VEGFR-2 tyrosine kinase activity, which is vital for tumor growth and metastasis .
Anticonvulsant Properties
Another significant application of derivatives from this chemical family is their anticonvulsant activity. In a study evaluating various triazoloquinoxaline derivatives, certain compounds exhibited promising results in reducing seizure activity in animal models. The efficacy was assessed using the metrazol-induced convulsion model, where selected compounds showed superior performance compared to standard anticonvulsants .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro studies have shown that it can enhance the effectiveness of established antibiotics against various pathogens. For instance, certain derivatives displayed synergistic effects when combined with ciprofloxacin and ketoconazole, suggesting a potential role in overcoming antibiotic resistance .
Receptor Binding Affinity
Research has indicated that compounds similar to 2-(1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(4-bromophenyl)acetamide exhibit high binding affinity to adenosine receptors (A1 and A2). This characteristic makes them candidates for treating conditions like depression and fatigue by modulating neurotransmitter systems .
Synthesis and Structural Variations
The synthesis of this compound involves several steps, typically starting from quinoxaline precursors and incorporating triazole moieties through substitution reactions. Variations in substituents can lead to different biological activities, emphasizing the importance of structural modifications in drug design .
Data Table: Summary of Biological Activities
特性
IUPAC Name |
N-(4-bromophenyl)-2-[(1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BrN5OS/c1-11-22-23-17-18(21-14-4-2-3-5-15(14)24(11)17)26-10-16(25)20-13-8-6-12(19)7-9-13/h2-9H,10H2,1H3,(H,20,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANLSICPQRWBGRT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C3=CC=CC=C3N=C2SCC(=O)NC4=CC=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BrN5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。